5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
CAS No.: 2034381-96-7
Cat. No.: VC5076545
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034381-96-7 |
---|---|
Molecular Formula | C19H24N4O2 |
Molecular Weight | 340.427 |
IUPAC Name | 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24) |
Standard InChI Key | BVMSTGRFGNIVMB-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features three distinct structural domains:
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Isoxazole-carboxamide core: A five-membered isoxazole ring substituted with a cyclopropyl group at position 5 and a carboxamide group at position 3.
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Piperidine-methyl linker: A piperidine ring connected via a methylene (-CH₂-) group to the carboxamide nitrogen.
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2-methylpyridin-4-yl substituent: A pyridine ring with a methyl group at position 2, attached to the piperidine nitrogen .
The IUPAC name, 5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide, reflects this arrangement.
Physicochemical Properties
Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₄N₄O₂ | |
Molecular Weight | 340.427 g/mol | |
SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 | |
InChI Key | BVMSTGRFGNIVMB-UHFFFAOYSA-N |
Solubility and stability data remain unreported in available literature .
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence, typically employing:
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Isoxazole formation: Cyclocondensation of hydroxylamine with a β-keto ester precursor to generate the 5-cyclopropylisoxazole ring.
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Carboxamide coupling: Activation of the isoxazole-3-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMSO, followed by reaction with (1-(2-methylpyridin-4-yl)piperidin-4-yl)methanamine.
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Purification: Chromatographic techniques to isolate the product, with yields and purity confirmed via HPLC and mass spectrometry .
Reaction Conditions
Critical parameters include:
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Temperature: 0–5°C during carboxamide coupling to minimize side reactions.
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Solvent system: Anhydrous DMSO for HATU-mediated couplings.
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Stoichiometry: 1.2 equivalents of HATU relative to the carboxylic acid precursor.
Biological Activity and Mechanism
In Vitro Efficacy
Preliminary studies on analogs demonstrate:
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Anti-inflammatory effects: Suppression of IL-23/Th17 axis in murine macrophages (IC₅₀ = 12 nM) .
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Apoptotic induction: Caspase-3 activation in cancer cell lines at 1–10 μM concentrations .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.35 (s, 1H, isoxazole-H), 3.89–3.78 (m, 2H, piperidine-CH₂), 2.51 (s, 3H, CH₃-pyridine).
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HRMS (ESI+): m/z calcd for C₁₉H₂₅N₄O₂⁺ [M+H]⁺ 341.1970, found 341.1968.
Future Research Directions
Pharmacokinetic Optimization
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Prodrug strategies: Esterification of the carboxamide to enhance oral bioavailability.
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Metabolic stability: CYP450 profiling to identify susceptibility to hepatic oxidation.
Target Validation
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- volume of solution required to dissolve a compound of known mass to a desired concentration
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